molecular formula C15H14ClFN2OS B2758320 2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034201-68-6

2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

Cat. No.: B2758320
CAS No.: 2034201-68-6
M. Wt: 324.8
InChI Key: VRQPEIIXHFBYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a synthetic organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[3,2-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. The compound also features a chloro substituent at the 2-position, a fluorobenzyl group at the nitrogen atom, and a carboxamide functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. The reaction is typically carried out under acidic conditions to facilitate cyclization.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced via a chlorination reaction using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    N-Alkylation with 4-Fluorobenzyl Bromide: The N-alkylation step involves the reaction of the thienopyridine core with 4-fluorobenzyl bromide in the presence of a base, such as potassium carbonate (K2CO3), to form the N-(4-fluorobenzyl) derivative.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxamide group to an amine.

    Substitution: The chloro substituent can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases (e.g., sodium hydroxide, NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thienopyridine derivatives

Scientific Research Applications

2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex thienopyridine derivatives, which can be explored for their unique chemical properties.

    Biology: In biological research, the compound can be used as a probe to study the interactions of thienopyridine derivatives with biological targets, such as enzymes and receptors.

    Medicine: The compound and its derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, for industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methylbenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
  • 2-chloro-N-(4-chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
  • 2-chloro-N-(4-bromobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

Uniqueness

2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2OS/c16-14-7-11-9-19(6-5-13(11)21-14)15(20)18-8-10-1-3-12(17)4-2-10/h1-4,7H,5-6,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQPEIIXHFBYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.